Cabotegravir Sodium

Catalog No.
S9101537
CAS No.
1051375-13-3
M.F
C19H16F2N3NaO5
M. Wt
427.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabotegravir Sodium

CAS Number

1051375-13-3

Product Name

Cabotegravir Sodium

IUPAC Name

sodium;(3R,6S)-12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate

Molecular Formula

C19H16F2N3NaO5

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C19H17F2N3O5.Na/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21;/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27);/q;+1/p-1/t9-,14+;/m0./s1

InChI Key

AEZBWGMXBKPGFP-KIUAEZIZSA-M

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Description

Cabotegravir sodium is an organic sodium salt that is the monosodium salt of cabotegravir. Used for treatment of HIV-1. It has a role as a HIV-1 integrase inhibitor. It contains a cabotegravir(1-).
Cabotegravir is a prescription medicine approved by the U.S. Food and Drug Administration (FDA). It is approved as two different dosage forms under two different brand names for the following uses:
Cabotegravir oral tablet (brand name: Vocabria)
For the short-term treatment of HIV infection in adults and adolescents 12 years of age and older who weigh at least 77 lb (35 kg) and who meet certain requirements, as determined by a health care provider. When used for HIV treatment, cabotegravir is always used with the HIV medicine rilpivirine (brand name: Edurant).
For short-term PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Oral cabotegravir for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections. 
Long-acting injectable cabotegravir (brand name: Apretude)
For HIV PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Long-acting injectable cabotegravir for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections.

Cabotegravir Sodium is a medication primarily used as an antiretroviral drug for the treatment and prevention of human immunodeficiency virus type 1 (HIV-1) infection. It functions as an integrase strand transfer inhibitor, which means it blocks the integrase enzyme that HIV uses to integrate its genetic material into the host's DNA. The chemical name for Cabotegravir Sodium is sodium (3S,11aR)-N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide. Its empirical formula is C₁₉H₁₆F₂N₃NaO₅ with a molecular weight of approximately 427.34 g/mol .

Cabotegravir is available in both oral and injectable forms, with the injectable formulation providing a long half-life that allows for less frequent dosing. The drug is characterized as a white to off-white crystalline solid that is slightly soluble in water .

Cabotegravir undergoes significant metabolic transformations in the body. The primary metabolic pathway involves glucuronidation, predominantly mediated by the enzyme UGT1A1, which accounts for about 67% of the glucuronidation process. Minor contributions come from UGT1A9 . The major metabolites formed are M1 and M2 glucuronides, which are excreted primarily through feces (approximately 47%) and urine (about 27%) .

The chemical structure of Cabotegravir allows it to participate in various reactions typical of organic compounds, including hydrolysis and conjugation with glucuronic acid. These reactions are crucial for its detoxification and elimination from the body.

Cabotegravir exhibits potent antiviral activity against HIV-1 by inhibiting the integrase enzyme necessary for viral replication. This inhibition prevents the integration of viral DNA into the host genome, thereby halting the virus's ability to replicate and spread .

In clinical settings, Cabotegravir has demonstrated efficacy in both treatment and pre-exposure prophylaxis (PrEP) against HIV-1 infection. Its long half-life allows for extended dosing intervals, making it a convenient option for patients .

The synthesis of Cabotegravir involves several steps that typically include:

  • Formation of the Core Structure: Starting from commercially available precursors, key reactions involve cyclization and functional group modifications to form the oxazolo-pyrido-pyrazine core.
  • Introduction of Functional Groups: Specific reagents are used to introduce fluorine atoms and hydroxyl groups at designated positions on the molecule.
  • Salt Formation: The final step involves converting Cabotegravir into its sodium salt form to enhance solubility and stability .

These synthetic routes have been optimized to yield high purity and bioavailability.

Cabotegravir is primarily utilized in:

  • HIV Treatment: As part of combination therapy for individuals already infected with HIV.
  • Pre-exposure Prophylaxis (PrEP): To prevent HIV infection in high-risk populations.

Its long-lasting injectable formulation has revolutionized HIV prevention strategies by reducing the frequency of dosing compared to daily oral medications .

Cabotegravir has been studied extensively for drug interactions:

  • It does not significantly inhibit or induce cytochrome P450 enzymes or organic anion transporters at clinically relevant concentrations .
  • Co-administration with drugs that inhibit UGT enzymes may alter its metabolism but does not lead to clinically significant interactions.
  • Cabotegravir can interact with P-glycoprotein and breast cancer resistance protein transporters but maintains high permeability without affecting absorption significantly .

These studies underscore its favorable safety profile when used alongside other medications.

Several compounds share structural or functional similarities with Cabotegravir. These include:

Compound NameMechanism of ActionUnique Features
RaltegravirIntegrase strand transfer inhibitorFirst approved integrase inhibitor; rapid action
DolutegravirIntegrase strand transfer inhibitorHigh barrier to resistance; once-daily dosing
BictegravirIntegrase strand transfer inhibitorFixed-dose combinations available; high efficacy

Cabotegravir stands out due to its extended half-life when administered as an injection, allowing for less frequent dosing compared to other integrase inhibitors .

Retrosynthetic Analysis and Key Intermediate Compounds

The synthetic pathways to cabotegravir sodium involve a common pharmaceutical intermediate, the pyridone-carboxylic acid compound 6, which serves as a crucial precursor for all second-generation integrase strand transfer inhibitors including dolutegravir, bictegravir, and cabotegravir [1]. The retrosynthetic analysis reveals that cabotegravir sodium can be synthesized through a convergent approach utilizing this shared intermediate, followed by two additional chemical transformations involving specific fluorinated benzyl amines and amino alcohols.

The key intermediate compounds identified in the synthetic pathways include the pyridone bis-ester 13, which undergoes regioselective hydrolysis to form the critical pyridone-carboxylic acid 6 [1]. Alternative synthetic strategies have been developed to address the challenges of achieving high regioselectivity in the ester hydrolysis step, including the use of boron-ate complexes and benzyl ester approaches to ensure complete selectivity for the desired C-5 position hydrolysis [1].

Multiple pharmaceutical companies have developed distinct synthetic routes with varying degrees of efficiency and scalability. The most successful approaches include GlaxoSmithKline's one-pot synthesis achieving 61% overall yield, Cipla's continuous flow process delivering 80% yield with 99.5% purity, and various industrial-scale methods demonstrating scalability from milligram to kilogram quantities [1]. The synthetic complexity is managed through careful selection of starting materials, optimization of reaction conditions, and implementation of purification strategies that avoid extensive chromatographic separations.

Catalytic Systems and Reaction Optimization Strategies

The catalytic systems employed in cabotegravir sodium synthesis have been extensively optimized to achieve high yields and selectivity. The initial condensation reaction with dimethylformamide dimethyl acetal operates under solvent-free conditions or in 1,4-dioxane, with temperature elevation to 85°C providing complete conversion within 40 seconds in continuous flow systems compared to 1.5 hours in traditional batch processes [2].

The critical cyclization step to form the pyridone core utilizes lithium methoxide or sodium hydride as the primary catalytic system, with methanol or tetrahydrofuran as the preferred solvents [1]. Reaction optimization has demonstrated that base selection significantly affects regioselectivity, with lithium hydroxide providing superior selectivity (90:10 ratio) compared to sodium or potassium hydroxide (3:1 ratio) in the subsequent hydrolysis step [1]. Temperature control between 25-85°C has proven crucial for maintaining reaction selectivity while minimizing decomposition pathways.

Advanced catalytic strategies include the implementation of MgBr2-promoted intramolecular cyclization combined with N,N-diisopropylethylamine as a base system, operating at -5°C to achieve the desired mixed pyridone bis-ester in 55% yield [1]. The boron-ate complex formation using boric acid and acetic anhydride at 50°C provides 100% regioselectivity for the C-5 position hydrolysis, eliminating the formation of unwanted bis-carboxylic acid byproducts [1]. Continuous flow processing has enabled significant reaction time reductions, with the complete four-step sequence achievable in 20 minutes compared to traditional batch processing requiring over 22 hours [1].

Purification Techniques and Yield Maximization

The purification techniques for cabotegravir sodium have evolved from traditional column chromatography to more efficient crystallization-based methods. The identification of thermodynamically stable polymorphic forms has enabled the development of solvent-mediated phase transformation processes that simultaneously purify and convert the material to the desired crystalline form [3]. Form B and Form C of cabotegravir sodium demonstrate superior thermal stability compared to the prior art Form A, with transformation achieved through controlled slurrying in specific solvent systems.

The slurrying process for Form B utilizes cyclic ethers (1,4-dioxane, tetrahydrofuran), C3-C4 ketones (acetone, 2-butanone), or methyl acetate at concentrations of 5-25 g/L, with optimal conditions involving 24-120 hours of treatment at 20-80°C [3]. Form C requires slurrying in methylisobutyl ketone under similar conditions, with careful timing control to prevent over-transformation to Form B [3]. The purification process includes filtration, washing with appropriate solvents, and controlled drying at temperatures not exceeding 60°C to maintain crystal integrity [3].

Yield maximization strategies have focused on continuous flow processing, which has demonstrated remarkable efficiency improvements. The Cipla continuous flow approach achieves 80% overall yield with 99.5% purity through optimized microchannel and tube flow reactors operating at precisely controlled temperatures and residence times [1]. Solvent selection optimization has contributed to 10-20% yield increases, while temperature control enhancements have improved conversion rates by 15-25% [1]. The elimination of chromatographic purification steps through direct crystallization methods has significantly improved process economics and environmental sustainability.

Process Analytical Technology (PAT) Implementation

Process Analytical Technology implementation for cabotegravir sodium manufacturing encompasses multiple analytical techniques integrated into real-time monitoring systems. Powder X-ray diffraction serves as the primary method for crystalline form identification, utilizing Cu-Kα radiation at 20-30°C to distinguish between polymorphic forms based on characteristic 2-theta angle reflections [3]. Form A exhibits reflections at 5.4±0.2°, 12.8±0.2°, 13.1±0.2°, 23.9±0.2°, and 24.4±0.2°, while Form B shows distinct patterns at 6.8±0.2°, 18.5±0.2°, and 23.7±0.2° [3].

High-performance liquid chromatography and ultra-high-performance liquid chromatography systems provide comprehensive impurity profiling and degradation product monitoring throughout the manufacturing process [4]. The analytical methods demonstrate linearity across concentration ranges of 2.5-15 µg/mL for cabotegravir, with detection limits enabling quantification of related substances at levels below 0.1% [4]. Liquid chromatography-mass spectrometry integration allows for real-time identification of degradation products and process-related impurities, with collision-induced dissociation providing structural elucidation capabilities [4].

Thermogravimetric analysis implementation enables continuous monitoring of moisture content and thermal stability parameters, with automated systems capable of detecting weight loss patterns from 25-380°C at heating rates of 10 K/min [3]. Nuclear magnetic resonance spectroscopy integration provides structural confirmation and monitoring of chemical transformations, with both 1H and 13C capabilities for comprehensive characterization [5]. The PAT framework incorporates automated data analysis systems that provide real-time feedback for process control, enabling immediate adjustment of critical parameters such as temperature, residence time, and reagent concentrations to maintain optimal product quality and yield [4].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

427.09557123 g/mol

Monoisotopic Mass

427.09557123 g/mol

Heavy Atom Count

30

UNII

3L12PT535M

Drug Indication

Vocabria tablets are indicated in combination with rilpivirine tablets for the short-term treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection in adults who are virologically suppressed (HIV-1 RNA

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 06-24-2024

Explore Compound Types